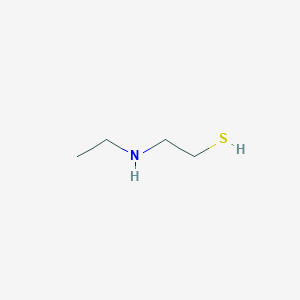

Ethanethiol, 2-(ethylamino)-

Descripción

Contextualization within Amino Thiol Chemistry and its Broad Academic Relevance

Amino thiols are a class of organic compounds that contain both an amino (-NH2 or its substituted derivatives) and a thiol (-SH) functional group. This dual functionality imparts unique chemical properties, making them crucial in various biological and chemical processes. In a biological context, the amino acid cysteine is a prime example of an amino thiol, playing a vital role in protein structure and function through the formation of disulfide bonds. wikipedia.org The thiol group's ability to be easily oxidized and the amino group's nucleophilic nature are key to their diverse reactivity. nih.gov

The study of amino thiols extends beyond biochemistry into synthetic chemistry, where they serve as versatile building blocks. Their ability to react at two different sites allows for the construction of complex molecules and polymers. The amine-thiol solvent system, for instance, has been extensively used to synthesize metal chalcogenide thin films and nanoparticles due to its ability to dissolve various metal and chalcogen precursors. acs.org

Significance of the Bifunctional (Amino-Thiol) Moiety in Chemical Synthesis and Theory

The bifunctional nature of Ethanethiol (B150549), 2-(ethylamino)- is central to its utility in chemical synthesis. The presence of both a nucleophilic amino group and a reactive thiol group allows for a variety of chemical transformations. This dual reactivity is exploited in the synthesis of heterocyclic compounds, polymers, and as ligands for metal complexes.

The thiol group can undergo oxidation to form disulfides, act as a nucleophile in substitution and addition reactions, and bind to metal ions. The amino group, on the other hand, can also act as a nucleophile and as a base. The interplay between these two functional groups can be fine-tuned by controlling reaction conditions, allowing for selective transformations at either site. This selectivity is a key area of research, as it enables the construction of complex molecular architectures with a high degree of control. For example, bifunctional chelators containing both thiol and amine reactive groups are used in the creation of site-selectively modified radioimmunoconjugates. nih.govresearchgate.net

Historical Trajectories and Evolution of Research on Related Compounds

The study of amino thiols has a rich history, closely tied to the development of radioprotective agents. Early research in this area was driven by the need to protect against the harmful effects of ionizing radiation, particularly in the context of nuclear technology and medicine. Compounds like cysteamine (B1669678) (2-aminoethanethiol) and its derivatives were among the first to be identified as effective radioprotectors.

Over the years, research has expanded to explore the broader applications of amino thiols in areas such as coordination chemistry, materials science, and catalysis. The development of synthetic methodologies for preparing a wide variety of amino thiols has been a key driver of this expansion. researchgate.net For instance, the regioselective opening of thiiranes and aziridines has provided efficient routes to these bifunctional compounds. researchgate.net A notable related compound, 2-(diethylamino)ethanethiol (B140849), has been developed as an odorless reagent for the deprotection of aromatic methyl ethers, showcasing the practical utility of these molecules in organic synthesis. organic-chemistry.org

Current Research Gaps and Future Academic Opportunities for Ethanethiol, 2-(ethylamino)− Studies

Despite the progress made, there are still significant research gaps and opportunities in the study of Ethanethiol, 2-(ethylamino)- and related compounds. One area of interest is the development of more efficient and selective synthetic methods. While several methods exist, there is always a need for greener, more atom-economical routes to these valuable building blocks.

Another promising area of research is the exploration of the catalytic activity of metal complexes derived from Ethanethiol, 2-(ethylamino)-. The ability of the amino and thiol groups to coordinate to metal centers suggests that these complexes could have interesting catalytic properties in a variety of organic transformations. Furthermore, the incorporation of this bifunctional moiety into polymers and materials could lead to the development of new functional materials with applications in areas such as sensing, drug delivery, and electronics. The study of its derivatives, such as Ethanethiol, 2-((2-(p-chlorophenoxy)ethyl)amino)-, hydrogen sulfate (B86663) and Ethanethiol, 2-(2-(diphenylmethoxy)ethyl)amino-, hydrogen sulfate, could also open up new avenues for pharmaceutical and materials science research. ontosight.aiontosight.ai

| Property | Value |

| IUPAC Name | 2-(ethylamino)ethanethiol |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.21 g/mol |

| CAS Number | 5977-97-9 |

Interactive Data Table: Physicochemical Properties of Ethanethiol, 2-(ethylamino)- (Note: Some data may be for the hydrochloride salt)

| Property | Value | Source |

| Molecular Weight | 141.66 g/mol (HCl salt) | PubChem |

| Molecular Formula | C4H12ClNS (HCl salt) | PubChem |

| SMILES | CCNCCS.Cl (HCl salt) | PubChem |

| InChI | InChI=1S/C4H11NS.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H (HCl salt) | PubChem |

| InChIKey | QEQIYRYAGQDNGX-UHFFFAOYSA-N (HCl salt) | PubChem |

Structure

3D Structure

Propiedades

Número CAS |

5977-97-9 |

|---|---|

Fórmula molecular |

C4H11NS |

Peso molecular |

105.20 g/mol |

Nombre IUPAC |

2-(ethylamino)ethanethiol |

InChI |

InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 |

Clave InChI |

KMTRYVQPHVFAFJ-UHFFFAOYSA-N |

SMILES canónico |

CCNCCS |

Origen del producto |

United States |

Synthetic Methodologies for Ethanethiol, 2 Ethylamino − and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-(ethylamino)ethanethiol and related compounds have been well-documented and are widely employed in both laboratory and industrial settings. These routes are characterized by their reliability and are based on fundamental organic reactions.

Amination of Halogenated Thiol Precursors

A straightforward approach to the synthesis of 2-(ethylamino)ethanethiol involves the nucleophilic substitution of a halogenated thiol precursor with ethylamine. In this method, a compound such as 2-chloroethanethiol or 2-bromoethanethiol serves as the electrophile. The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired N-substituted aminoethanethiol (B8698679).

The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion. The general reaction scheme is as follows:

X-CH₂CH₂-SH + CH₃CH₂-NH₂ → CH₃CH₂-NH-CH₂CH₂-SH + HX (where X = Cl, Br)

The efficiency of this reaction is influenced by the nature of the halogen (with bromide being a better leaving group than chloride), the reaction temperature, and the concentration of the reactants.

Thiolation of Haloamine Derivatives

An alternative and commonly used method is the thiolation of a haloamine derivative. This approach involves the reaction of a 2-(ethylamino)ethyl halide, such as 2-(ethylamino)ethyl chloride, with a source of the thiol group. Common thiolating agents include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

When sodium hydrosulfide is used, it acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing it to form the thiol.

Cl-CH₂CH₂-NH-CH₂CH₃ + NaSH → HS-CH₂CH₂-NH-CH₂CH₃ + NaCl

This method is often preferred due to the direct formation of the thiol.

Ring Opening Reactions Involving Sulfur-Containing Heterocycles with Amines

The ring-opening of sulfur-containing heterocycles, particularly thiiranes (also known as ethylene (B1197577) sulfides), with amines provides an efficient route to 2-aminoethanethiols. In this reaction, ethylamine acts as a nucleophile, attacking one of the carbon atoms of the strained three-membered thiirane ring. This leads to the cleavage of a carbon-sulfur bond and the formation of the corresponding aminothiol (B82208).

The reaction is typically regioselective, with the amine attacking the less substituted carbon atom of the thiirane ring. The general reaction is as follows:

(CH₂)₂S + CH₃CH₂-NH₂ → HS-CH₂CH₂-NH-CH₂CH₃

This method is advantageous as it often proceeds under mild conditions and can provide high yields of the desired product. The synthesis of thiiranes can be achieved from corresponding oxiranes using reagents like thiourea or thiocyanate. nih.gov

Hydrolysis of Isothiouronium Salts

A well-established and reliable method for the preparation of 2-(dialkylamino)ethanethiols involves the formation of an isothiouronium salt followed by its alkaline hydrolysis. researchgate.net This two-step process begins with the reaction of a 2-(dialkylamino)ethyl chloride with thiourea in an ethanolic solution to form the corresponding [(2-dialkylaminoethyl)]isothiouronium salt. researchgate.net

The subsequent alkaline hydrolysis of the isolated isothiouronium salt, typically using a base such as sodium hydroxide (B78521) in water, cleaves the C-S bond of the isothiouronium group to yield the desired 2-(dialkylamino)ethanethiol. researchgate.net This reaction must be performed in degassed solvents to prevent the oxidation of the thiol product. umich.edu While this method can provide satisfactory yields, purification by distillation is often necessary to separate the desired thiol from sulfide (B99878) by-products. umich.edu

Table 1: Synthesis of 2-(Dialkylamino)ethanethiols via Hydrolysis of Isothiouronium Salts researchgate.net

| R¹ | R² | Precursor | Intermediate Yield (%) | Final Product | Final Yield (%) |

| Me | Et | 2-(Methyl(ethyl)amino)ethyl chloride | 86 | 2-(Methyl(ethyl)amino)ethanethiol | 56 |

| Me | Pr | 2-(Methyl(propyl)amino)ethyl chloride | 72 | 2-(Methyl(propyl)amino)ethanethiol | 41 |

| Me | iPr | 2-(Isopropyl(methyl)amino)ethyl chloride | 90 | 2-(Isopropyl(methyl)amino)ethanethiol | 35 |

| Et | Pr | 2-(Ethyl(propyl)amino)ethyl chloride | 81 | 2-(Ethyl(propyl)amino)ethanethiol | 19 |

| Et | iPr | 2-(Ethyl(isopropyl)amino)ethyl chloride | 85 | 2-(Ethyl(isopropyl)amino)ethanethiol | 24 |

| Pr | Pr | 2-(Dipropylamino)ethyl chloride | - | 2-(Dipropylamino)ethanethiol | - |

| Pr | iPr | 2-(Isopropyl(propyl)amino)ethyl chloride | 79 | 2-(Isopropyl(propyl)amino)ethanethiol | 29 |

Data sourced from Stýskala, J., et al. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Arkivoc. researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. These advanced approaches often utilize catalytic systems to achieve high atom economy and reduce waste.

Catalytic Syntheses (e.g., Transition Metal-Mediated Transformations)

Transition metal catalysis offers a powerful tool for the synthesis of complex organic molecules, including N-substituted aminoethanethiols. While specific catalytic routes for the direct synthesis of 2-(ethylamino)ethanethiol are not extensively documented, related transformations suggest potential pathways.

For instance, rhodium-catalyzed amination reactions have been employed for the synthesis of α,α-disubstituted allylic aryl amines from tertiary allylic trichloroacetimidates and unactivated aromatic amines. organic-chemistry.org This demonstrates the potential of rhodium catalysts to facilitate C-N bond formation under mild conditions. Similarly, palladium-catalyzed reactions are widely used for the formation of C-N and C-S bonds. thieme-connect.deresearchgate.net Palladium-catalyzed aminoarylation of alkenes, for example, provides a method for the synthesis of nitrogen heterocycles. thieme-connect.de

The development of catalytic systems for the direct dehydrative thioetherification of alcohols with thiols, often catalyzed by transition metals like zinc, also points towards more sustainable synthetic routes that avoid the use of halogenated precursors. chemrevlett.com The "hydrogen borrowing" or "hydrogen transfer" mechanism, often seen in the catalytic amination of alcohols, could potentially be adapted for the synthesis of amino thiols, where an alcohol is transiently oxidized to an aldehyde or ketone, which then reacts with an amine, followed by reduction. mdpi.comresearchgate.net

Future research in this area may focus on the development of specific transition metal catalysts, such as those based on rhodium, palladium, or copper, for the direct and selective synthesis of 2-(ethylamino)ethanethiol from simple and readily available starting materials, thereby offering a more environmentally benign alternative to classical methods.

Principles of Green Chemistry in Amino Thiol Synthesis

The synthesis of aminothiols, including Ethanethiol (B150549), 2-(ethylamino)-, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance safety. sigmaaldrich.comacs.org Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles is crucial for developing more sustainable synthetic routes. sigmaaldrich.comacs.orgyale.edu

Key principles relevant to aminothiol synthesis include:

Prevention : It is preferable to prevent waste formation than to treat it after it has been created. acs.orgyale.edu This involves selecting reactions with high yields and minimal byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyale.edu For example, ring-opening reactions, such as the reaction of an N-substituted aziridine with a sulfur source, can exhibit high atom economy. osti.govnih.gov

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should use and generate substances that have little or no toxicity to human health and the environment. acs.orgyale.eduskpharmteco.com This involves careful selection of reagents and intermediates.

Designing Safer Chemicals : Chemical products should be designed to maintain their desired function while minimizing their toxicity. sigmaaldrich.comgreenchemistry-toolkit.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents and separation agents should be made unnecessary or innocuous whenever possible. acs.orggreenchemistry-toolkit.org Research into greener solvents aims to replace commonly used but hazardous solvents like DMF. skpharmteco.com

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. sigmaaldrich.comacs.orgyale.edu

Use of Renewable Feedstocks : A raw material should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.comyale.edu

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgyale.edu Enzymatic reactions can often be highly specific, negating the need for protecting groups. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. sigmaaldrich.comyale.edu

By integrating these principles, chemists can develop more environmentally friendly and economically viable methods for synthesizing Ethanethiol, 2-(ethylamino)- and its analogs.

Continuous Flow Chemistry and Scalability in Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. wiley-vch.denih.govnih.gov This methodology is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govchim.it

The core advantages of flow chemistry include superior heat and mass transfer, improved safety due to small reactor volumes (lower liquid holdup), and the potential for automation and high reproducibility. nih.govchim.itrsc.org These features facilitate a smoother transition from laboratory-scale discovery to large-scale industrial production, effectively bridging the gap between lab and industry. nih.govchim.it

In the context of aminothiol production, flow chemistry can be applied to various synthetic steps. For instance, hazardous or unstable reagents can be generated in situ and consumed immediately in the next step, enhancing process safety. nih.gov The precise control over residence time and temperature allows for the optimization of reactions involving unstable intermediates. nih.gov

Scalability is a crucial aspect of industrial chemical production. chim.it Flow chemistry offers a more straightforward path to scaling up compared to batch processes. wiley-vch.de Instead of increasing the size of the reactor (scaling-up), production can often be increased by running the process for a longer duration or by using multiple reactors in parallel (scaling-out). chim.it This approach avoids the challenges associated with changes in surface-to-volume ratios and mixing efficiencies that often complicate batch reactor scale-up. mdpi.com Reactor concepts based on established designs like plate or tube bundle heat exchangers allow for the implementation of flow technology in production facilities, enabling capacities of up to 10,000 tons per year with a single continuous reactor. chim.it

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited by surface-to-volume ratio; can lead to hotspots. | Excellent due to high surface-to-volume ratio in microreactors/tubing. chim.it | Improved safety and selectivity for exothermic reactions. chim.it |

| Mass Transfer & Mixing | Often inefficient and variable, dependent on stirrer speed and vessel geometry. mdpi.com | Rapid and highly efficient due to small channel dimensions. nih.gov | Faster reaction rates and higher product consistency. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and in-situ generation of unstable intermediates. nih.govrsc.org | Reduced risk of thermal runaway and accidents. rsc.org |

| Scalability | Complex; process may need re-optimization at larger scales. mdpi.com | Simpler; often achieved by extending run time or parallelization ("scaling-out"). chim.it | Faster development time and more reliable scale-up. |

| Process Control | Parameters like temperature and concentration can vary within the vessel. | Precise control over residence time, temperature, and stoichiometry. nih.gov | Higher yields, improved purity, and greater reproducibility. rsc.org |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

While Ethanethiol, 2-(ethylamino)- itself is an achiral molecule, many of its analogs and derivatives possess one or more chiral centers, making stereoselective synthesis a critical area of research. ethz.chmdpi.com The development of methods to produce single enantiomers of chiral aminothiols is of high importance, particularly in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly. osi.lv There are several established strategies for achieving stereocontrol in synthesis. ethz.ch

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, which already contain the desired stereocenters. ethz.ch The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Chiral Auxiliaries : A chiral auxiliary is a temporary, enantiopure group that is attached to the substrate. ethz.ch It directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. ethz.ch A prominent example is the use of Ellman's tert-butanesulfinamide, which is highly effective in the asymmetric synthesis of chiral amines and can be applied to the synthesis of aminothiols with multiple stereogenic centers. osi.lvnih.gov

Asymmetric Catalysis : In this method, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach. ethz.ch Catalytic enantioselective synthesis can involve chiral metal complexes or organocatalysts to control the formation of new stereocenters. mdpi.com

Resolution : This technique involves the separation of a racemic mixture of enantiomers. ethz.ch While not a synthetic method for creating chirality, it is a practical way to obtain enantiopure compounds. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.

The regioselective ring-opening of a chiral aziridine with a thiol is a known method for producing chiral aminoethyl sulfide derivatives. nih.gov The attack of the nucleophilic thiol typically occurs at the less substituted carbon of the aziridine ring, allowing for predictable stereochemical outcomes. nih.gov

Purification and Isolation Strategies for High-Purity Research Samples

Obtaining high-purity samples of Ethanethiol, 2-(ethylamino)- and its analogs is essential for accurate analytical characterization and research applications. Aminothiols can be challenging to purify due to their potential for oxidation to disulfides and their often-unpleasant odor. organic-chemistry.org Several strategies are employed to isolate these compounds in a highly pure form.

A common and effective method involves the conversion of the basic aminothiol to its corresponding hydrochloride salt. acs.org These salts are typically crystalline solids that are more stable and less odorous than the free base. organic-chemistry.orgacs.org Purification can then be achieved through recrystallization from appropriate solvent systems, such as a mixture of ethanol (B145695) and diethyl ether. researchgate.net The purified salt can be stored or converted back to the free aminothiol if needed.

For the free base, which is often a liquid or low-melting solid, vacuum distillation is a viable purification method. umich.edu This is particularly useful for separating the desired aminothiol from non-volatile impurities or side products with significantly different boiling points, such as sulfide byproducts. researchgate.net

Chromatographic techniques are indispensable for achieving the highest levels of purity, especially for analytical standards. researchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly with fluorescence detection after derivatization, is a widely used method for the analysis and purification of aminothiols in biological and chemical samples. researchgate.netmdpi.com Reversed-phase columns are commonly employed for separation. mdpi.com

Column chromatography on silica gel can also be used, although care must be taken to avoid prolonged contact, which can lead to degradation or irreversible adsorption of these basic and nucleophilic compounds.

An acid-base extraction workup is often employed during synthesis to separate the aminothiol from neutral or acidic byproducts. organic-chemistry.orgacs.org Since the aminothiol is basic, it can be extracted into an acidic aqueous phase, while non-basic impurities remain in the organic layer. acs.org Subsequent basification of the aqueous layer allows for re-extraction of the purified free aminothiol into an organic solvent. organic-chemistry.org

| Purification Method | Target Form | Principle | Common Application/Notes |

|---|---|---|---|

| Recrystallization | Hydrochloride Salt | Separation based on differential solubility of the salt and impurities in a solvent system at varying temperatures. | Effective for removing minor impurities and yields a stable, crystalline solid. researchgate.net A common solvent system is ethanol/diethyl ether. researchgate.net |

| Vacuum Distillation | Free Base | Separation based on differences in boiling points under reduced pressure. | Suitable for thermally stable, volatile liquids. umich.edu Reduces the risk of decomposition at high temperatures. |

| Acid-Base Extraction | Free Base or Salt | Separation based on the compound's acidic/basic properties and differential solubility in aqueous and organic phases. | A standard workup procedure to remove neutral or oppositely charged impurities. organic-chemistry.orgacs.org |

| High-Performance Liquid Chromatography (HPLC) | Free Base or Salt | High-resolution separation based on differential partitioning between a stationary and a mobile phase. | Used for obtaining analytical-grade, high-purity samples and for quantifying thiols in complex mixtures. researchgate.netmdpi.com |

Advanced Reactivity and Mechanistic Studies of Ethanethiol, 2 Ethylamino −

Fundamental Reaction Pathways and Functional Group Interconversions

The bifunctional nature of Ethanethiol (B150549), 2-(ethylamino)-, containing both a nucleophilic thiol and a secondary amine group, dictates its diverse reactivity. This allows for a range of chemical transformations at both the sulfur and nitrogen centers.

Both the thiol and the secondary amine groups in Ethanethiol, 2-(ethylamino)- possess lone pairs of electrons, rendering them nucleophilic. The thiol group can participate in nucleophilic substitution reactions. cymitquimica.com Similarly, the amino group can engage in nucleophilic substitution reactions. The relative nucleophilicity of the thiol and amine centers can be influenced by reaction conditions such as pH. In its hydrochloride salt form, the amine is protonated, which can affect its nucleophilic character. cymitquimica.com

The reactivity of these centers is foundational to the synthesis of more complex molecules. For instance, the nucleophilicity of the amine allows for reactions like mercaptoethylation, where the amine attacks an electrophilic sulfur-containing reagent. umich.edu

Ethanethiol, 2-(ethylamino)- can be modified through reactions with various electrophiles. The amine and thiol groups can undergo acylation and alkylation. ontosight.ai For example, the secondary amine can be alkylated. umich.edu

Derivatization of the thiol group is a common strategy. It can react with electrophilic reagents to form thioethers or other sulfur-containing functionalities. The resulting derivatives often exhibit altered physical and chemical properties.

The thiol group of Ethanethiol, 2-(ethylamino)- is susceptible to oxidation, a characteristic reaction of thiols. ontosight.ai Under oxidative conditions, two molecules of the thiol can couple to form a disulfide bond (-S-S-). cymitquimica.com This conversion from a thiol to a disulfide is a redox reaction where the sulfur atom is oxidized. libretexts.org The general reaction is:

2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

Common oxidizing agents like hydrogen peroxide or iodine can facilitate this transformation. Conversely, the compound can act as a reducing agent due to the presence of the thiol group.

The redox potential of aminothiols is an important characteristic. For a related compound, 2-(2-Aminoethylamino)ethanethiol, the reduction potential has been measured, highlighting the electrochemical properties of such molecules.

The secondary amino group in Ethanethiol, 2-(ethylamino)- can participate in nucleophilic substitution reactions. One method for the synthesis of related 2-(dialkylamino)ethanethiols involves the nucleophilic substitution of 2-(dialkylamino)ethyl halides with thiourea, followed by hydrolysis. umich.edu This highlights the utility of substitution reactions at the position corresponding to the amino group in the synthesis of such compounds.

Chelation and Coordination Chemistry

The presence of both nitrogen and sulfur donor atoms allows Ethanethiol, 2-(ethylamino)- and its derivatives to act as effective chelating agents for various metal ions.

Ethanethiol, 2-(ethylamino)- and similar aminothiols can function as bidentate or tridentate ligands, coordinating to metal centers through their nitrogen and sulfur atoms (N,S-donor set). idsi.md This chelation can lead to the formation of stable metal complexes. For example, related aminothiols have been used to synthesize complexes with palladium(II), nickel(II), iron(II), and copper(II). idsi.mdoup.comoup.comichem.md

The coordination of these ligands to metal ions is a subject of significant research due to the diverse structures and properties of the resulting complexes. Studies on related N,N,S-tridentate ligands have shown the formation of dinuclear, trinuclear, and even tetranuclear metal complexes. idsi.mdoup.comoup.com The specific structure of the complex can be influenced by the metal ion and the reaction conditions. For instance, with palladium(II), tetranuclear complexes with a thiolato-bridged structure have been observed, where each palladium center has a square-planar N₂S₂ coordination environment. oup.com

The table below summarizes the coordination behavior of related aminothiol (B82208) ligands with different metal ions.

| Metal Ion | Resulting Complex Nuclearity | Reference |

| Palladium(II) | Tetranuclear | oup.com |

| Nickel(II) | Dinuclear | idsi.md |

| Iron(II) | Dinuclear, Trinuclear | oup.com |

| Zinc(II) | Trinuclear, Polynuclear | idsi.md |

| Cobalt(II) | Mononuclear, Trinuclear | idsi.md |

| Copper(II) | Polymeric | idsi.md |

These studies underscore the rich coordination chemistry of aminothiol ligands, driven by the versatile N,S-donor set.

Synthesis and Characterization of Metal-Thiolate and Metal-Amine Complexes

Ethanethiol, 2-(ethylamino)- is a bifunctional ligand capable of coordinating to metal ions through its soft sulfur (thiolate) donor and its harder nitrogen (amine) donor. This N,S-donor set allows it to act as a chelating agent, forming stable complexes with a variety of transition metals. The synthesis of these complexes is typically achieved by reacting a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). sysrevpharm.orgsbmu.ac.ir The reaction often proceeds at room temperature or with gentle heating under reflux. sysrevpharm.orgjmchemsci.com

The formation of discrete, stable metal complexes is facilitated by the chelate effect of the N,N,S-tridentate ligand system. ichem.md While the isolation of simple thiolato-bridged metal complexes can sometimes be complicated by the formation of undesirable byproducts, the use of chelating ligands like Ethanethiol, 2-(ethylamino)- helps to yield well-defined mononuclear or polynuclear structures. ichem.md

Characterization of the resulting metal complexes involves a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal center. Shifts in the vibrational frequencies of the N-H and S-H (or absence thereof in thiolate complexes) bonds provide direct evidence of complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra show shifts in the signals of protons and carbons near the donor atoms upon complexation, confirming the ligand's binding to the metal. mdpi.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonds. These spectra are crucial for suggesting the geometry of the complex (e.g., tetrahedral, square-planar, or octahedral). sbmu.ac.irresearchgate.net

Elemental Analysis: Provides the elemental composition (C, H, N, S) of the complex, which helps in confirming its stoichiometry. sbmu.ac.irmdpi.com

Molar Conductivity Measurements: These measurements determine whether the complexes are electrolytic or non-electrolytic in solution, which helps to elucidate their structure. sbmu.ac.irmdpi.com

The table below summarizes the typical synthesis and characterization data for metal complexes involving amino-thiol ligands, which are analogous to Ethanethiol, 2-(ethylamino)-.

| Metal Ion | Ligand Type | Synthesis Method | Characterization Techniques | Inferred Geometry |

| Cu(II), Ni(II), Zn(II) | Schiff Base (N₂O₂) | Reaction of metal acetate (B1210297) with ligand in ethanol sbmu.ac.ir | Elemental Analysis, Molar Conductance, IR, UV-Vis, ¹H NMR, Magnetic Susceptibility sbmu.ac.ir | Square-planar (Cu, Ni), Tetrahedral (Zn) sbmu.ac.ir |

| Co(II), Ni(II), Cu(II) | Azo Ligand | Reaction of metal salts with the ligand in ethanol with reflux sysrevpharm.org | Elemental Analysis, IR, Magnetic Susceptibility sysrevpharm.org | Not specified |

| Pt(IV), Pd(II), Au(III), Ni(II) | Azo Ligand | Reaction of metal salts with the ligand in ethanol with reflux jmchemsci.com | Elemental Analysis, Molar Conductance, IR, UV-Vis, ¹H & ¹³C NMR, LC-Mass, Magnetic Susceptibility jmchemsci.com | Octahedral (Pt), Square-planar (Pd, Au), Tetrahedral (Ni) jmchemsci.com |

| Cu(I)/Cu(II) | N,N,S-tridentate thiolic ligand | Reaction under argon using Schlenk techniques ichem.md | X-ray Crystal Structure, IR, UV-Vis, Magnetic Susceptibility ichem.md | Trigonal-bipyramidal, Trigonal, Tetrahedral ichem.md |

Influence of Complexation on Electronic Structure and Reactivity

The coordination of Ethanethiol, 2-(ethylamino)- to a metal center significantly alters the electronic structure and, consequently, the reactivity of the ligand. Upon deprotonation of the thiol group to form a metal-thiolate bond, the sulfur atom becomes a powerful nucleophile. The coordination of the amine group to the metal center also modifies its basicity and nucleophilicity.

Computational and spectroscopic studies on related systems reveal that complexation leads to a redistribution of electron density. The formation of a coordinate covalent bond involves the donation of the lone pair of electrons from the nitrogen and sulfur atoms to the vacant orbitals of the metal ion. This interaction influences the frontier molecular orbitals (HOMO and LUMO) of the complex. For instance, in many transition metal complexes, the d-orbitals of the metal play a significant role in the frontier orbitals, and their energies are modulated by the ligand field.

The change in electronic structure has several important consequences for reactivity:

Redox Properties: The redox potential of the metal center is tuned by the donor atoms of the ligand. The soft, polarizable sulfur atom can stabilize lower oxidation states of the metal, while the harder nitrogen atom can stabilize higher oxidation states. This allows the complex to participate in a wider range of redox reactions than the free metal ion.

Catalytic Activity: The modified electronic environment can enhance the catalytic activity of the metal center. For example, metal-thiolate complexes are studied as models for the active sites of metalloenzymes that catalyze a variety of biological reactions. ichem.md The ligand can influence substrate binding and the activation of small molecules.

Reactivity of the Ligand Backbone: Coordination can make the ligand backbone more susceptible to certain reactions. For instance, the protons on the carbon atoms adjacent to the donor atoms may become more acidic and susceptible to deprotonation. Conversely, the coordinated ligand can be protected from other reactions, such as oxidation.

Polymerization and Macromolecular Integration

Ethanethiol, 2-(ethylamino)- and related amino thiols are valuable bifunctional molecules in polymer science. Their dual functionality allows them to participate in polymerization reactions in several ways.

As a Cross-linking Agent: The thiol group is particularly reactive in "click" chemistry reactions, such as thiol-ene and thiol-yne reactions. researchgate.netsigmaaldrich.com These reactions are highly efficient, proceed under mild conditions, and exhibit high functional group tolerance. In this role, a dithiol molecule or a molecule with multiple thiol groups can link different polymer chains together, forming a three-dimensional network. While Ethanethiol, 2-(ethylamino)- has only one thiol group, related molecules with protected amines or those used in conjunction with other reagents can act as cross-linkers. For example, 2-(Boc-amino)ethanethiol is used as a cross-linking reagent. sigmaaldrich.com The thiol group reacts with unsaturated bonds (alkenes or alkynes) present in polymer chains, creating a stable thioether linkage. nih.gov This process is often initiated by UV light or a radical initiator. The resulting cross-linked polymers can form hydrogels with superabsorbent properties. lew.ro

As a Monomer: Although less common, aminothiols can potentially act as monomers in step-growth polymerization. For instance, they could react with dicarboxylic acids or their derivatives to form poly(amide-thioester)s. However, the high reactivity of the thiol group often requires protection during the polymerization of the amine function and vice-versa to avoid side reactions.

The primary utility of molecules like Ethanethiol, 2-(ethylamino)- in this context is in post-polymerization modification, where they act as functionalizing or cross-linking agents.

The functionalization of pre-existing polymers and oligomers with amino thiols like Ethanethiol, 2-(ethylamino)- is a powerful strategy to introduce new properties and functionalities. The thiol group's high reactivity towards specific functional groups makes it ideal for grafting these molecules onto polymer backbones or surfaces.

A prominent method for this is the thiol-ene reaction . Polymers containing pendant alkene groups can be readily functionalized by reacting them with an amino thiol. The reaction involves the radical-mediated addition of the S-H bond across the C=C double bond, resulting in the covalent attachment of the amino thiol to the polymer. This method is highly efficient for surface functionalization of polymer films. sigmaaldrich.com

Another related method is the thiol-yne reaction , which involves the addition of a thiol to an alkyne group. researchgate.net This can be used to modify polymers containing pendant alkyne functionalities. For example, a study demonstrated the modification of a starch derivative with 2-(dimethylamino)ethanethiol via a thiol-yne click reaction to create a pH-responsive polymer for drug delivery applications. researchgate.net

The introduction of the primary or secondary amine and thiol groups imparts several useful properties to the polymer:

pH-Responsiveness: The amine group is basic and will be protonated at low pH. This change in charge can induce conformational changes in the polymer, leading to swelling or collapse, a property useful in smart materials and drug delivery systems. researchgate.net

Metal Chelation: The N,S-donor sites can be used to bind metal ions, allowing the modified polymer to be used in applications such as heavy metal removal or catalysis.

Bioconjugation: The amine and thiol groups are common handles for attaching biomolecules, such as proteins or peptides, to the polymer surface.

Acid-Base Equilibria and Proton Transfer Dynamics

Ethanethiol, 2-(ethylamino)- is an amphiprotic species, meaning it can both donate and accept protons, thanks to its weakly acidic thiol group (-SH) and its basic secondary amine group (-NH-). tcd.ietcd.ie The acid-base properties of the molecule are described by its pKa values, which correspond to the equilibria of proton transfer with a solvent, typically water. ccea.org.uk

The two relevant equilibria are:

Protonation of the Amine Group (acting as a base): Et-NH₂⁺-CH₂-CH₂-SH ⇌ Et-NH-CH₂-CH₂-SH + H⁺ (pKa₁)

Deprotonation of the Thiol Group (acting as an acid): Et-NH-CH₂-CH₂-SH ⇌ Et-NH-CH₂-CH₂-S⁻ + H⁺ (pKa₂)

The equilibrium favors the transfer of a proton from the stronger acid to the stronger base to form the weaker acid and weaker base. youtube.com In aqueous solution, the amine group is a stronger base than the thiol group is an acid. Consequently, the pKa of the ethylammonium (B1618946) group (pKa₁) is higher than the pKa of the thiol group (pKa₂).

The proton transfer dynamics are rapid, and the dominant species in solution is dependent on the pH. tcd.ie

| pH Range | Dominant Species | Structure | Charge |

| pH < pKa₂ | Cationic form | Et-NH₂⁺-CH₂-CH₂-SH | +1 |

| pKa₂ < pH < pKa₁ | Zwitterionic/Neutral form | Et-NH₂⁺-CH₂-CH₂-S⁻ / Et-NH-CH₂-CH₂-SH | 0 |

| pH > pKa₁ | Anionic form | Et-NH-CH₂-CH₂-S⁻ | -1 |

This pH-dependent charge state is fundamental to many of its applications, including its role in creating pH-responsive polymers and its behavior in biological systems. The ability to exist in different protonation states allows it to interact differently with its environment, influencing its solubility, conformation, and binding properties.

Advanced Spectroscopic and Structural Elucidation of Ethanethiol, 2 Ethylamino −

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR Techniques (e.g., 2D ¹H-¹³C HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish through-bond connectivities, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. diva-portal.orgnih.gov For Ethanethiol (B150549), 2-(ethylamino)- , an HSQC spectrum would show cross-peaks connecting the protons of the ethyl and ethanethiol backbone to their directly bonded carbon atoms. This allows for the definitive assignment of each C-H pair. The sensitivity of this proton-detected experiment makes it particularly valuable, often allowing for faster data acquisition than a standard ¹³C NMR spectrum. nih.gov

A hypothetical HSQC data table for Ethanethiol, 2-(ethylamino)- is presented below, based on typical chemical shifts for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | ~1.1 | ~15 |

| CH₂ (ethyl) | ~2.6 | ~45 |

| N-CH₂ | ~2.7 | ~52 |

| CH₂-SH | ~2.8 | ~25 |

Solid-State NMR for Conformational and Packing Analysis

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about its conformation and packing in the solid phase. nih.govunipi.itmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov For Ethanethiol, 2-(ethylamino)- , ssNMR could be used to study different crystalline forms (polymorphs) and to understand how intermolecular interactions, such as hydrogen bonding, influence the molecular conformation in the solid state. rsc.orgunina.it The study of peptides and other biomolecules has demonstrated the power of ssNMR in determining molecular conformations and internuclear distances in solid samples. mdpi.com

Dynamic NMR Studies of Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and intramolecular rearrangements. nih.govnih.gov For Ethanethiol, 2-(ethylamino)- , DNMR could be employed to investigate processes like the rotation around the C-C and C-N bonds, as well as the inversion of the nitrogen atom. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes. Such studies have been conducted on related molecules to understand their conformational preferences. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. nih.govchemicalbook.com

Detailed Analysis of Functional Group Vibrations

The IR and Raman spectra of Ethanethiol, 2-(ethylamino)- would be characterized by the vibrational modes of its constituent functional groups: the secondary amine (N-H), the thiol (S-H), and the alkyl chains (C-H, C-C, C-N, C-S).

N-H Vibrations: The N-H stretching vibration of a secondary amine typically appears in the region of 3300-3500 cm⁻¹ in the IR spectrum. docbrown.info The N-H bending vibration is expected around 1550-1650 cm⁻¹.

S-H Vibrations: The S-H stretching vibration is characteristic of thiols and usually appears as a weak band in the range of 2550-2600 cm⁻¹. researchgate.net The weakness of this absorption is a key distinguishing feature.

C-H Vibrations: C-H stretching vibrations from the ethyl and ethylene (B1197577) groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ range.

C-N and C-S Vibrations: The C-N stretching vibration of aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. docbrown.info The C-S stretching vibration is usually weak and appears in the 600-770 cm⁻¹ range.

A table of expected characteristic IR absorption bands for Ethanethiol, 2-(ethylamino)- is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300-3500 | Medium |

| N-H | Bend | 1550-1650 | Variable |

| S-H | Stretch | 2550-2600 | Weak |

| C-H (alkane) | Stretch | 2850-3000 | Strong |

| C-H (alkane) | Bend | 1350-1480 | Medium |

| C-N | Stretch | 1020-1250 | Medium |

| C-S | Stretch | 600-770 | Weak |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Both the N-H and S-H groups in Ethanethiol, 2-(ethylamino)- can participate in hydrogen bonding. IR spectroscopy is a powerful technique to study these interactions. nih.govmdpi.com The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (red shift) of the stretching vibration of the donor group (N-H or S-H). acs.org

N-H···S Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor to the sulfur atom of another molecule.

N-H···N Hydrogen Bonding: The amine group can also form hydrogen bonds with the nitrogen atom of a neighboring molecule.

S-H···N Hydrogen Bonding: The thiol group can act as a hydrogen bond donor to the nitrogen atom.

By comparing the spectra of the pure liquid with that of a dilute solution in a non-polar solvent, the extent of intermolecular hydrogen bonding can be assessed. Studies on related compounds like 2-(N,N-dimethylamino)ethanethiol have highlighted the importance of strong N-H⁺···S hydrogen bonding in their protonated forms. acs.org Similar interactions would be expected to play a significant role in the properties of Ethanethiol, 2-(ethylamino)- .

In-situ Spectroscopic Monitoring of Reaction Kinetics

In-situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products. For reactions involving Ethanethiol, 2-(ethylamino)-, techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) are particularly valuable. nih.gov By monitoring characteristic infrared absorption bands, researchers can track the kinetic profile of a reaction without the need for sample extraction and quenching.

For instance, in a reaction involving the thiol group, the disappearance of the S-H stretching band (typically around 2550 cm⁻¹) can be monitored. Similarly, changes in the N-H stretching and bending vibrations can provide information on reactions at the amino group. This approach is critical in understanding the degradation kinetics of complex molecules where 2-(dialkylamino)ethanethiols are formed as byproducts, such as the hydrolysis of V-series nerve agents. researchgate.netresearchgate.net The ability to observe the formation and subsequent reactions of these thiols in real-time is essential for developing effective decontamination strategies and understanding their environmental persistence. researchgate.net

A hypothetical in-situ monitoring experiment could track the rate of oxidation of Ethanethiol, 2-(ethylamino)- to its corresponding disulfide. The decrease in the S-H peak intensity over time would allow for the calculation of reaction rate constants under various conditions (e.g., different temperatures, pH, or catalyst presence).

Table 1: Key Infrared Frequencies for In-situ Monitoring of Ethanethiol, 2-(ethylamino)- Reactions

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Application in Kinetic Studies |

| Thiol | S-H Stretch | 2550–2600 | Monitor consumption of the thiol |

| Secondary Amine | N-H Stretch | 3300–3500 | Monitor reactions involving the amine |

| Disulfide | S-S Stretch | 400-600 (weak) | Monitor formation of oxidation product |

| C-N Bond | C-N Stretch | 1020-1250 | Structural changes in the backbone |

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the structure of Ethanethiol, 2-(ethylamino)- and its derivatives through the analysis of their fragmentation patterns. libretexts.org

In electron ionization mass spectrometry (EI-MS), the molecular ion of an amine is typically an odd number (105 for Ethanethiol, 2-(ethylamino)-). libretexts.org The fragmentation of such compounds is dominated by cleavage at bonds adjacent to the heteroatoms (nitrogen and sulfur) to form the most stable resulting cations and radicals. orgchemboulder.com A primary fragmentation pathway for aminoethanethiols involves the cleavage of the C-C bond alpha to the nitrogen atom.

Common Fragmentation Pathways:

Alpha-Cleavage: The bond between the two carbon atoms can break, leading to the formation of a stable iminium ion. For Ethanethiol, 2-(ethylamino)-, this would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [CH₂=N(H)CH₂CH₃]⁺.

Loss of a Thiol Radical: Cleavage of the C-S bond can lead to the loss of an •SH radical.

McLafferty-type Rearrangements: While more common in carbonyl compounds, hydrogen rearrangements can also occur in thiols and amines, leading to characteristic neutral losses. researchgate.net

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for validating proposed fragmentation mechanisms and tracking reaction pathways. nih.gov For example, by synthesizing Ethanethiol, 2-(ethylamino)- with deuterium atoms at specific positions (e.g., on the ethyl group or adjacent to the sulfur atom), the origin of hydrogen atoms in rearranged fragments can be determined. This technique is crucial for distinguishing between competing mechanisms and providing unambiguous evidence for molecular rearrangements during fragmentation or chemical reactions. biorxiv.org Stable isotope dilution analysis, using labeled standards, also enables precise quantification in complex matrices like wine, a methodology applicable to other systems. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for Ethanethiol, 2-(ethylamino)- (C₄H₁₁NS, MW=105.20)

| m/z | Possible Fragment Ion | Fragmentation Process |

| 105 | [C₄H₁₁NS]⁺• | Molecular Ion (Parent Ion) |

| 72 | [C₃H₆N]⁺ | Loss of •CH₂SH |

| 58 | [C₂H₅NHCH₂]⁺ | Alpha-cleavage |

| 44 | [CH₂NHCH₃]⁺ | Rearrangement and cleavage |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a compound's elemental formula. This capability is essential when characterizing novel derivatives of Ethanethiol, 2-(ethylamino)-, such as its metal complexes or products of its reaction with other organic molecules. up.ac.za

For instance, if Ethanethiol, 2-(ethylamino)- is used as a ligand in an organometallic complex, HRMS can confirm the successful coordination by providing an exact mass for the resulting complex ion that matches the theoretical mass calculated from its elemental composition. up.ac.za This helps to distinguish the desired product from byproducts or starting materials, especially when their nominal masses are similar. The technique is also used to identify impurities in pharmaceutical preparations, where even small structural changes can significantly impact a drug's profile.

X-ray Crystallography and Diffraction Studies

X-ray crystallography offers definitive proof of molecular structure by mapping the electron density of a crystalline solid, providing precise atomic coordinates, bond lengths, and bond angles. uol.de

To determine the absolute three-dimensional structure of Ethanethiol, 2-(ethylamino)- or its stable derivatives, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. uhu-ciqso.es This technique requires growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. youtube.com The resulting diffraction pattern is analyzed to solve the crystal structure. uol.de

While obtaining a suitable crystal of the volatile free amine can be challenging, its derivatives, such as hydrochloride salts or metal complexes, are often more amenable to crystallization. researchgate.netoup.com Studies on nickel(II) complexes with similar aminoethanethiol (B8698679) ligands have successfully determined their coordination geometry, showing how the ligand binds to the metal center through both the sulfur and nitrogen atoms. researchgate.net Such studies provide invaluable data on the conformational properties of the ligand, including the torsion angles of the C-C, C-S, and C-N bonds, which are influenced by the coordination environment. oup.comresearchgate.net

Table 3: Representative Crystallographic Data for a Related Ni(II) Complex Data is illustrative, based on known structures of similar complexes. researchgate.net

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell researchgate.net |

| Space Group | P2₁/a | The symmetry elements within the unit cell researchgate.net |

| Ni–S Bond Length | ~2.2 Å | Distance between Nickel and Sulfur atoms |

| Ni–N Bond Length | ~2.1 Å | Distance between Nickel and Nitrogen atoms researchgate.net |

| S–Ni–N Angle | ~85-90° | Bite angle of the chelating ligand |

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged within the crystal lattice, an arrangement known as the supramolecular architecture. mdpi.commdpi.com This packing is governed by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and, in some cases, π-stacking or carbonyl-carbonyl interactions. mdpi.com

Chiroptical Spectroscopy (if applicable to chiral analogues)

While Ethanethiol, 2-(ethylamino)- itself is achiral, the introduction of a stereocenter would make its analogues amenable to chiroptical analysis. Such studies are crucial in fields like pharmaceutical development, where the stereochemistry of a molecule can dramatically influence its biological activity. biotools.us

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for studying electronic transitions, such as those in molecules containing chromophores. researchgate.net For chiral aminothiols, CD spectra can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions. mtoz-biolabs.comrsc.org The sign and intensity of the Cotton effects in a CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center. beilstein-journals.org

Vibrational Circular Dichroism (VCD) is a powerful technique that extends the principles of CD to the infrared region of the electromagnetic spectrum, probing the vibrational transitions of a molecule. bruker.combiotools.us A key advantage of VCD is that all chiral molecules exhibit VCD spectra, regardless of whether they possess a UV-Vis chromophore. biotools.us The VCD spectrum of a chiral molecule provides a rich fingerprint of its three-dimensional structure. nih.gov

The determination of the absolute configuration of a chiral analogue of Ethanethiol, 2-(ethylamino)- using VCD would typically involve the following steps:

Experimental Measurement: The VCD and infrared (IR) spectra of the chiral analogue are measured in solution. researchgate.net

Computational Modeling: Quantum chemical calculations, often using Density Functional Theory (DFT), are performed to predict the VCD spectra for both possible enantiomers (R and S). nih.govfrontiersin.org This requires a thorough conformational search to identify the most stable conformers of the molecule in the given solvent. mdpi.com

Spectral Comparison: The experimental VCD spectrum is then compared to the computationally predicted spectra for the R and S enantiomers. The absolute configuration is assigned based on which calculated spectrum shows the best correlation with the experimental data. biotools.usresearchgate.net

The enantiomers of a chiral molecule will exhibit VCD spectra that are mirror images of each other, with equal magnitude but opposite signs for each band. nih.gov In contrast, their IR spectra are identical. researchgate.net This makes the combination of experimental VCD and theoretical calculations a highly reliable method for the unambiguous determination of absolute configuration in solution. nih.govresearchgate.net

For instance, in the study of other chiral molecules, researchers have successfully used VCD to determine the absolute configuration and solution-state conformation. nih.govresearchgate.net The sensitivity of VCD to subtle conformational changes also makes it a valuable tool for studying intermolecular interactions, such as those between a chiral molecule and its solvent environment. nih.govmertenlab.de

Theoretical and Computational Chemistry of Ethanethiol, 2 Ethylamino −

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model and predict various molecular characteristics. These calculations can provide detailed information about the geometric and electronic properties of "Ethanethiol, 2-(ethylamino)-".

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can elucidate the arrangement of electrons in molecular orbitals, the nature of chemical bonds, and the distribution of charge across the molecule.

Key Findings:

Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For molecules with similar functional groups, a larger HOMO-LUMO gap generally suggests higher stability.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand the bonding in "Ethanethiol, 2-(ethylamino)-". This would involve analyzing the donor-acceptor interactions between filled and vacant orbitals, which provides insight into bond strengths and delocalization of electron density.

Charge Distribution: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. In "Ethanethiol, 2-(ethylamino)-", the nitrogen and sulfur atoms are expected to be regions of negative electrostatic potential due to their lone pairs of electrons.

Data on Electronic Properties:

| Property | Predicted Value/Description |

| HOMO Energy | The specific value would be obtained from quantum chemical calculations, typically showing localization on the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. |

| LUMO Energy | The specific value would be calculated, with the LUMO likely distributed over the C-S and C-N antibonding orbitals. |

| HOMO-LUMO Gap | A quantitative measure of the molecule's excitability and chemical reactivity. A larger gap implies greater stability. |

| Mulliken Atomic Charges | Calculated charges on each atom, providing a quantitative measure of the charge distribution. The sulfur and nitrogen atoms are expected to have negative partial charges. |

The flexibility of the ethyl and aminoethyl groups in "Ethanethiol, 2-(ethylamino)-" allows for the existence of multiple conformations. Understanding the conformational landscape and the potential energy surface (PES) is essential for predicting the most stable geometries and the energy barriers between different conformers. rsc.org

Key Findings:

Stable Conformers: Computational scans of the potential energy surface by systematically rotating the dihedral angles of the C-C, C-S, C-N, and N-H bonds would reveal the various low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the thiol hydrogen and the amino nitrogen could play a significant role in stabilizing certain conformations.

Rotational Barriers: The energy barriers for rotation around single bonds can be calculated. These barriers provide information about the flexibility of the molecule and the rates of interconversion between different conformers. For similar small thiols, evidence of different molecular conformations has been observed experimentally. osti.gov

Table of Predicted Stable Conformers:

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Description of Conformation |

| Conf-1 | 0.00 | [Specific angles] | The global minimum energy structure, likely stabilized by an intramolecular interaction. |

| Conf-2 | [Value > 0] | [Specific angles] | A local minimum on the potential energy surface. |

| Conf-3 | [Value > 0] | [Specific angles] | Another low-energy conformer. |

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a molecule. unibo.itmdpi.com

Key Findings:

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei and spin-spin coupling constants (J). nmrdb.orgnih.gov These predictions are highly sensitive to the molecular geometry, and by averaging the calculated parameters over the Boltzmann-weighted populations of the stable conformers, a more accurate comparison with experimental data can be achieved.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. mit.educheminfo.org These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the S-H, N-H, C-H, C-S, and C-N stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmit.edu The calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

Predicted Spectroscopic Data:

| Spectrum | Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shifts (ppm) | * SH: Typically in the range of 1-2 ppm. * NH: Broad signal, position dependent on solvent and concentration. * CH₂ (adjacent to S): ~2.5-3.0 ppm. * CH₂ (adjacent to N): ~2.7-3.2 ppm. * CH₂ (ethyl): ~2.5-3.0 ppm. * CH₃ (ethyl): ~1.0-1.3 ppm. |

| ¹³C NMR | Chemical Shifts (ppm) | * CH₂S: ~20-30 ppm. * CH₂N: ~40-50 ppm. * CH₂ (ethyl): ~45-55 ppm. * CH₃ (ethyl): ~10-20 ppm. |

| IR | Key Frequencies (cm⁻¹) | * ν(N-H): ~3300-3400 cm⁻¹ (stretch). * ν(C-H): ~2850-2960 cm⁻¹ (aliphatic stretch). * ν(S-H): ~2550-2600 cm⁻¹ (stretch, weak). * δ(N-H): ~1590-1650 cm⁻¹ (bend). |

| UV-Vis | λ_max (nm) | Likely to show weak absorptions in the UV region, corresponding to n → σ* transitions involving the lone pairs on the sulfur and nitrogen atoms. |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and kinetics that can be difficult to obtain experimentally. nih.gov

By mapping the potential energy surface, computational methods can identify the transition states that connect reactants to products.

Key Findings:

Transition State Geometry: The geometry of the transition state for a given reaction involving "Ethanethiol, 2-(ethylamino)-" can be optimized. The transition state is a first-order saddle point on the potential energy surface.

Vibrational Analysis: Frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to follow the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface.

Computational methods can provide quantitative data on the energetics of a reaction, which is essential for understanding its feasibility and rate.

Key Findings:

Activation Energy: The activation energy (Ea) of a reaction can be calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Rate Constants: Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k) at a given temperature.

Example of a Reaction Energetics Table (Hypothetical Reaction):

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Ea) | [Calculated Value] | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔE) | [Calculated Value] | The net energy change of the reaction (negative for exothermic). |

| Gibbs Free Energy of Activation (ΔG‡) | [Calculated Value] | The free energy barrier, which includes entropic effects. |

Solvation Effects on Reactivity (e.g., using SM12 Solvation Model)

No published studies were found that specifically investigate the solvation effects on the reactivity of Ethanethiol (B150549), 2-(ethylamino)- using the SM12 solvation model or any other solvation model. Such a study would theoretically involve quantum mechanical calculations to determine the electronic structure of the molecule in the gas phase and in various solvents. The SM12 model, an implicit solvation model, could then be applied to calculate the solvation free energy, which in turn can be used to understand how the solvent influences reaction rates and equilibria. chemrxiv.orgmdpi.com However, the specific parameters and results for Ethanethiol, 2-(ethylamino)- are not available.

Molecular Dynamics Simulations

There is no available research detailing molecular dynamics (MD) simulations performed on Ethanethiol, 2-(ethylamino)-.

MD simulations would be a powerful tool to study the dynamic behavior of Ethanethiol, 2-(ethylamino)- in different solvents and at interfaces. These simulations could reveal information about its conformational preferences, diffusion characteristics, and the formation of intermolecular interactions such as hydrogen bonds. nih.govmdpi.com For instance, studies on similar molecules like ethanethiol have explored its behavior in amorphous ice, highlighting the complexity of its phase transitions. arxiv.org However, no such data exists for Ethanethiol, 2-(ethylamino)-.

Without specific contexts or defined substrates, and in the absence of any published MD simulations, it is impossible to describe the non-biological or non-clinical ligand-substrate interactions of Ethanethiol, 2-(ethylamino)-. Such studies would typically involve simulating the interaction of the molecule with a specific material surface or another chemical species to understand the nature and strength of their binding.

Computational Ligand Design and Complexation Studies

There are no computational studies available that focus on the design of ligands based on the structure of Ethanethiol, 2-(ethylamino)- or its complexation with other molecules. This type of research would involve using computational methods to predict how modifications to the structure of Ethanethiol, 2-(ethylamino)- would affect its binding affinity for a particular target.

Environmental Chemistry and Transformation of Ethanethiol, 2 Ethylamino −

Biotic Transformation and Biogeochemical Cycling

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is expected to be a major fate process for Ethanethiol (B150549), 2-(ethylamino)- in soil and water.

Microorganisms possess diverse enzymatic machinery capable of degrading a wide range of organic compounds. The degradation of Ethanethiol, 2-(ethylamino)- would likely proceed through the breakdown of its two functional components.

The ethylamino group can be metabolized by various bacteria. For primary long-chain alkylamines, degradation is often initiated by an alkylamine dehydrogenase, which cleaves the C-N bond to produce an aldehyde and ammonia (B1221849). nih.gov The resulting aldehyde is then oxidized to a carboxylic acid, which can enter central metabolic pathways like the β-oxidation cycle. nih.govoup.com

The ethanethiol moiety represents an organosulfur compound. Microbial degradation of such compounds is a key part of the sulfur cycle. The carbon-sulfur bond can be cleaved by various microbial enzymes, releasing the sulfur as sulfide (B99878). This process, known as desulfurization, makes the sulfur available for microbial assimilation or for further oxidation.

The microbial degradation of Ethanethiol, 2-(ethylamino)- directly contributes to the biogeochemical cycling of sulfur and nitrogen.

Sulfur Cycle: The breakdown of the ethanethiol portion of the molecule releases reduced sulfur, likely as hydrogen sulfide (H₂S). mdpi.com In aerobic environments, this sulfide is rapidly oxidized by chemolithotrophic bacteria to elemental sulfur (S⁰), and ultimately to sulfate (B86663) (SO₄²⁻). mdpi.comfrontiersin.org In anaerobic environments, the sulfide may precipitate with metals or be used as an electron donor by anoxygenic phototrophic bacteria. frontiersin.org The release and transformation of volatile organosulfur compounds also play a role in atmospheric chemistry and climate regulation. oup.comresearchgate.net

Nitrogen Cycle: The mineralization of the ethylamino group releases nitrogen in the form of ammonia (NH₃) or ammonium (B1175870) (NH₄⁺). nih.gov In a process called nitrification, ammonia-oxidizing bacteria and archaea convert ammonium to nitrite (B80452) (NO₂⁻), which is then oxidized to nitrate (B79036) (NO₃⁻) by nitrite-oxidizing bacteria. Nitrate is a major source of nitrogen for plants and can also be used by denitrifying bacteria as a terminal electron acceptor in anaerobic respiration, converting it back to nitrogen gas (N₂) and completing the nitrogen cycle. The degradation of ethanolamine (B43304) in soil has been shown to lead to the formation of ammonium, which then undergoes nitrification. researchgate.net

Analytical Methodologies for Environmental Trace Analysis (excluding safety/risk assessment)

The detection and quantification of trace levels of Ethanethiol, 2-(ethylamino)- in environmental matrices pose analytical challenges due to its polarity and potential reactivity. Methodologies for its analysis typically involve sample preparation to isolate and concentrate the analyte, followed by chromatographic separation and sensitive detection.

Sample Preparation

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. researchgate.netrsc.org The selection of the appropriate sorbent material is critical for achieving high recovery of polar compounds like Ethanethiol, 2-(ethylamino)-. A combination of reversed-phase and ion-exchange mechanisms can be effective.

For soil and sediment samples, an initial extraction step is necessary to transfer the analyte from the solid matrix to a liquid phase. Solid-liquid extraction (SLE) using an appropriate organic solvent is a common approach. scielo.br The choice of solvent will depend on the soil type and the physicochemical properties of the analyte.

A proposed sample preparation scheme for water and soil is outlined below:

Table 1: Proposed Sample Preparation Protocols for Ethanethiol, 2-(ethylamino)−

| Matrix | Preparation Step | Description |

| Water | Filtration | Removal of particulate matter using a 0.45 µm filter. |

| Solid-Phase Extraction (SPE) | ||

| Conditioning | Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by deionized water. | |

| Loading | Pass the filtered water sample through the cartridge. | |

| Washing | Wash the cartridge with a weak organic solvent to remove interferences. | |

| Elution | Elute Ethanethiol, 2-(ethylamino)- with an ammoniated organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). | |

| Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis. | |

| Soil | Solid-Liquid Extraction (SLE) | |

| Extraction | Extract a known weight of the soil sample with an appropriate solvent (e.g., methanol or acetonitrile) using sonication or shaking. | |

| Centrifugation/Filtration | Separate the extract from the solid particles. | |

| Clean-up (if necessary) | The extract may be further cleaned up using SPE as described for water samples. | |

| Evaporation & Reconstitution | Concentrate the extract and reconstitute in a suitable solvent for analysis. |

Chromatographic Analysis

Due to its polar nature, the analysis of Ethanethiol, 2-(ethylamino)- by gas chromatography (GC) typically requires a derivatization step to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comthermofisher.com Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and thiols. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) groups.

Liquid chromatography (LC) is well-suited for the analysis of polar compounds and may not require derivatization. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is a common technique, often coupled with mass spectrometry for sensitive and selective detection. chromatographyonline.com

Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

After derivatization, the resulting derivative of Ethanethiol, 2-(ethylamino)- can be analyzed by GC-MS. The GC separates the components of the sample, and the MS detects and quantifies the target analyte.

Table 2: Proposed GC-MS Parameters for Derivatized Ethanethiol, 2-(ethylamino)−

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of Ethanethiol, 2-(ethylamino)- in environmental samples, often without the need for derivatization.

Table 3: Proposed LC-MS/MS Parameters for Ethanethiol, 2-(ethylamino)−

| Parameter | Condition |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |